molecular formula C13H13NO4 B1334859 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 57151-82-3

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1334859
CAS No.: 57151-82-3
M. Wt: 247.25 g/mol
InChI Key: XBMWXWYNYYVTMK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid involves several steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile, excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with manganese dioxide yields murrayanine .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, facilitating its biological activities . The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

2-Tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid can be compared with other similar compounds such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The tert-butyl group in this compound provides unique steric and electronic effects, making it distinct in its reactivity and applications .

Properties

IUPAC Name

2-tert-butyl-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-13(2,3)14-10(15)8-5-4-7(12(17)18)6-9(8)11(14)16/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMWXWYNYYVTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386077
Record name 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57151-82-3
Record name 2-tert-butyl-1,3-dioxoisoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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